4-Aminoquinoline-6-carbonitrile
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Overview
Description
4-Aminoquinoline-6-carbonitrile is a derivative of 4-aminoquinoline, a class of compounds known for their diverse pharmacological activities This compound is characterized by the presence of an amino group at the 4-position and a nitrile group at the 6-position of the quinoline ring
Mechanism of Action
Target of Action
The primary targets of 4-Aminoquinoline-6-carbonitrile are Plasmodium parasites , which are responsible for malaria . The compound is related to the 4-aminoquinolines class of drugs, which includes chloroquine and amodiaquine, known for their antimalarial properties .
Mode of Action
It is believed to be similar to other 4-aminoquinolines, which concentrate in the digestive vacuole of the intraerythrocytic parasite . The compound may inhibit the haem polymerase of the parasite, leading to the accumulation of soluble haem, which is toxic to the parasite .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycle of the Plasmodium parasite. By inhibiting haem polymerase, the compound disrupts the parasite’s ability to detoxify haem, a byproduct of its digestion of host hemoglobin .
Pharmacokinetics
4-aminoquinolines are generally known for their extensive distribution in tissues and long elimination half-life . They are metabolized in the body and excreted through various routes .
Result of Action
The result of the action of this compound is the inhibition of the growth of Plasmodium parasites, thereby preventing or treating malaria . The compound has shown high in vitro potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum .
Action Environment
The action of this compound can be influenced by environmental factors. For example, oxygen tension has been shown to affect the efficacy of related compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-cyanobenzylbromide with diethylamine in ethanol to yield o-(diethylaminomethyl)benzonitrile, followed by reduction of the nitrile group using lithium aluminum hydride (LiAlH4) in diethyl ether .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions: 4-Aminoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Aminoquinoline-6-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar mechanism of action.
Hydroxychloroquine: Used for both antimalarial and anti-inflammatory purposes.
Uniqueness: this compound is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other 4-aminoquinoline derivatives. Its potential for reduced toxicity and enhanced efficacy makes it a promising candidate for further research and development .
Properties
IUPAC Name |
4-aminoquinoline-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-5H,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDGDEKVTJNURV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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